

Spectroscopic Profile of 2-(1H-pyrrol-1-yl)ethanamine: A Technical Guide

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Compound of Interest

Compound Name: 2-(1H-pyrrol-1-yl)ethanamine

Cat. No.: B1350429

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(1H-pyrrol-1-yl)ethanamine** (CAS No: 29709-35-1), a valuable building block in medicinal chemistry and drug discovery. The document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Molecular Structure and Properties

2-(1H-pyrrol-1-yl)ethanamine is a primary amine with a pyrrole ring attached to an ethylamine moiety. Its chemical formula is $C_6H_{10}N_2$, and it has a molecular weight of 110.16 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Structure:

Caption: 2D structure of **2-(1H-pyrrol-1-yl)ethanamine**.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and mass spectrometry analyses of **2-(1H-pyrrol-1-yl)ethanamine**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available			

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available	
Data not available	
Data not available	

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available		

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
Data not available		
Data not available		
Data not available		

Note: Experimentally determined spectral data for **2-(1H-pyrrol-1-yl)ethanamine** is not readily available in public databases. The tables are provided as a template for data presentation.

Experimental Protocols

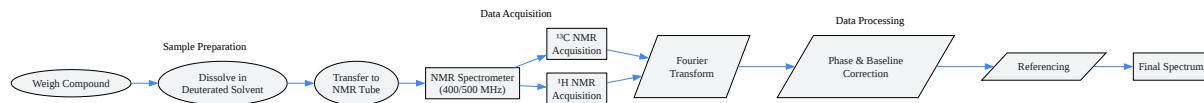
Detailed methodologies for the acquisition of spectroscopic data for compounds similar to **2-(1H-pyrrol-1-yl)ethanamine** are provided below. These protocols can be adapted for the specific analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of N-substituted pyrrole derivatives is as follows:

- Sample Preparation: A sample of 1-5 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
- Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - A standard one-pulse sequence is used.
 - The spectral width is typically set to 12-16 ppm.
 - A relaxation delay of 1-2 seconds is employed.
 - 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition:

- A proton-decoupled pulse sequence is used to simplify the spectrum.
- The spectral width is typically set to 0-220 ppm.
- A relaxation delay of 2 seconds is used to account for the longer relaxation times of carbon nuclei.
- A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).



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Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

For a liquid sample such as **2-(1H-pyrrol-1-yl)ethanamine**, a common method for obtaining an IR spectrum is using Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

- Instrument Preparation: The ATR crystal (e.g., diamond or germanium) is cleaned thoroughly with a suitable solvent (e.g., isopropanol) and allowed to dry completely. A background spectrum of the clean, empty crystal is recorded.

- Sample Application: A small drop of the neat liquid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm^{-1} . Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum.



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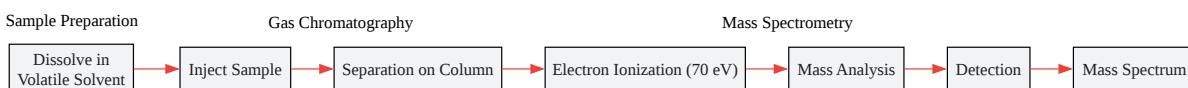
Caption: Workflow for FT-IR spectroscopic analysis of a liquid.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a suitable technique for the analysis of relatively volatile and thermally stable compounds like **2-(1H-pyrrol-1-yl)ethanamine**, often coupled with Gas Chromatography (GC-MS).

- Sample Preparation: The sample is dissolved in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
- Instrumentation: A GC-MS system equipped with an EI source is used.
- Gas Chromatography:
 - A non-polar capillary column (e.g., HP-5ms) is typically used.
 - A 1 μL sample is injected in splitless mode.
 - The injector temperature is set to around 250 °C.

- Helium is used as the carrier gas at a constant flow rate.
- A temperature gradient is applied to the oven to separate the components of the sample.
- Mass Spectrometry:
 - The EI source is operated at a standard electron energy of 70 eV.
 - The mass analyzer is scanned over a mass range of, for example, m/z 40-500.
- Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The fragmentation can provide valuable information for structure elucidation.



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Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide outlines the expected spectroscopic characteristics of **2-(1H-pyrrol-1-yl)ethanamine** and provides standardized protocols for their determination. While a complete, experimentally verified dataset is not currently available in public repositories, the information and methodologies presented here offer a robust framework for researchers and professionals in the field of drug development to characterize this and similar molecules. The provided workflows and data table templates are intended to facilitate the systematic acquisition and presentation of spectroscopic data.

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References

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- 2. 2-(1H-pyrrol-1-yl)ethan-1-amine | C6H10N2 | CID 2763816 - PubChem [pubchem.ncbi.nlm.nih.gov]
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